5-Amino Uridine Hydrochloride

Antimetabolite screening Pyrimidine metabolism Neurospora crassa model

5-Amino Uridine Hydrochloride (CAS 116154-74-6) is the hydrochloride salt of 5-aminouridine, a synthetic pyrimidine nucleoside analog in which the hydrogen at the C5 position of the uracil base is replaced by a primary amino group (–NH₂). Unlike the parent nucleoside uridine, this 5-amino modification confers distinct antimetabolite activity, altered base-pairing properties, and the capacity to serve as an unnatural nucleotide substrate for RNA polymerases.

Molecular Formula C₉H₁₄ClN₃O₆
Molecular Weight 295.68
CAS No. 116154-74-6
Cat. No. B1139777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino Uridine Hydrochloride
CAS116154-74-6
Synonyms5-Aminouridine Hydrochloride; 
Molecular FormulaC₉H₁₄ClN₃O₆
Molecular Weight295.68
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl
InChIInChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino Uridine Hydrochloride (CAS 116154-74-6): A 5-Modified Pyrimidine Nucleoside for Biochemical Probe and Nucleic Acid Tool Applications


5-Amino Uridine Hydrochloride (CAS 116154-74-6) is the hydrochloride salt of 5-aminouridine, a synthetic pyrimidine nucleoside analog in which the hydrogen at the C5 position of the uracil base is replaced by a primary amino group (–NH₂) [1]. Unlike the parent nucleoside uridine, this 5-amino modification confers distinct antimetabolite activity, altered base-pairing properties, and the capacity to serve as an unnatural nucleotide substrate for RNA polymerases [2]. The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 2149-76-0), improving its practical utility in biochemical assay workflows [1].

5-Amino modification Confers antimetabolite activity and altered base-pairing for pathway dissection
Hydrochloride salt Enhanced aqueous solubility supports biochemical assay workflows
Unnatural nucleotide substrate Accepted by RNA polymerases for transcription studies

Why 5-Amino Uridine Hydrochloride Cannot Be Replaced by Uridine, 5-Methyluridine, or 5-Hydroxyuridine in Research Applications


5-Amino Uridine Hydrochloride cannot be functionally substituted by unmodified uridine or other 5-substituted uridine analogs because each C5 modification produces a fundamentally different biochemical interaction profile. In head-to-head Neurospora growth assays, 5-methyluridine, 5-methylcytidine, and diazouridine showed no growth-inhibitory activity whatsoever, whereas 5-aminouridine acted as a competitive inhibitor of uridine- and cytidine-stimulated growth [1]. At the enzymatic level, 5-aminouridine-5′-triphosphate (H₂N-UTP) is accepted by E. coli RNA polymerase as an alternative substrate with approximately 40% efficiency relative to natural UTP, a property not shared by the triphosphate of unmodified uridine when tested in the same competitive incorporation context [2]. These quantitative functional differences mean that simply purchasing uridine, 5-methyluridine, or 5-hydroxyuridine will not recapitulate the specific antimetabolite, polymerase-substrate, or base-pairing behaviors documented for 5-aminouridine.

Unmodified uridine will not replicate the antimetabolite inhibition observed with 5-aminouridine in growth assays.
5-Methyluridine and diazouridine show no inhibitory activity, lacking the 5-amino group essential for metabolic interference.
RNA polymerase substrate efficiency differs substantially; H₂N-UTP acts as a competitive inhibitor, a property not recapitulated by natural UTP.

Quantitative Differentiation Evidence for 5-Amino Uridine Hydrochloride vs. Closest Nucleoside Analogs


Differential Antimetabolite Activity: 5-Aminouridine Competitively Inhibits Neurospora Growth While 5-Methyluridine, 5-Methylcytidine, and Diazouridine Are Inactive

In a systematic panel of six synthetic pyrimidine nucleosides tested against Neurospora wild-type and mutant strain 1298, 5-aminouridine was one of only two compounds (along with 5-hydroxyuridine) that competitively inhibited the growth stimulation of the mutant produced by uridine or cytidine, and also inhibited wild-type Neurospora growth. By contrast, 5-methyluridine, 5-methylcytidine, and diazouridine exhibited neither growth-promoting nor growth-inhibiting activity in any test condition [1]. This establishes that the 5-amino substituent confers a distinct antimetabolite capability absent in the 5-methyl or diazo analogs.

Antimetabolite Activity
Head-to-head
5-Aminouridine: competitive inhibitor of growth stimulated by uridine/cytidine
5-Methyluridine, 5-methylcytidine, diazouridine: inactive
Supports pyrimidine salvage pathway discrimination
Neurospora crassa model; qualitative binary result
Antimetabolite screening Pyrimidine metabolism Neurospora crassa model

Nucleic Acid Incorporation Efficiency: 5-Aminouridine Is Incorporated 6.7-Fold Less Efficiently Than Uridine in Ehrlich Ascites Cells

When Ehrlich ascites cells were incubated with equal amounts of either [2-¹⁴C]uridine or [2-¹⁴C]5-aminouridine, the amount of radiolabeled uridine incorporated into nucleic acids was 6.7 times greater than that of 5-aminouridine. By contrast, differences in the accumulation of the two compounds in the acid-soluble nucleotide pool were no greater than 2-fold [1]. This quantitative disparity reveals that the 5-amino modification substantially impairs the efficiency of incorporation into polymeric nucleic acid while still permitting cellular uptake and phosphorylation to the mono-, di-, and triphosphate forms. The natural nucleoside uridine serves as the direct quantitative baseline in this experiment.

Incorporation Efficiency
Head-to-head
6.7-fold lower incorporation into nucleic acids vs. uridine
Enables controlled, low-efficiency RNA incorporation studies
Ehrlich ascites cells; ¹⁴C labeling
Nucleoside metabolism RNA incorporation Ehrlich ascites model

RNA Polymerase Substrate Efficiency: H₂N-UTP Substitutes for UTP at Approximately 40% Efficiency with Competitive Inhibition Kinetics

5-Aminouridine-5′-triphosphate (H₂N-UTP) was enzymatically synthesized and tested as a substrate for E. coli RNA polymerase. H₂N-UTP substituted specifically for UTP with an efficiency of approximately 40% in the RNA polymerase reaction. Furthermore, H₂N-UTP inhibited the incorporation of UMP-¹⁴C into RNA, and the inhibition appeared to be competitive with respect to UTP [1]. The natural substrate UTP serves as the direct comparator at 100% baseline efficiency. As a point of cross-class reference, the deoxy analog 5-hydroxydeoxyuridine-5′-triphosphate (HO-dUTP) substituted for dTTP in the DNA polymerase reaction at approximately 37% efficiency in the same study, indicating that the 5-amino modification on the ribose scaffold produces a quantitatively distinct polymerase substrate profile.

Polymerase Substrate
Head-to-head
~40% efficiency of natural UTP; competitive inhibitor of UMP incorporation
Calibrated UTP analog for transcription kinetics
E. coli RNA polymerase; UMP-¹⁴C assay
RNA polymerase Nucleotide analog Transcription biochemistry

Orotidine-5′-Phosphate Decarboxylase Inhibition: 5-Aminouridine 5′-Monophosphate Is a Potent Inhibitor of De Novo Pyrimidine Biosynthesis

In cell-free preparations from Ehrlich ascites cells, the presence of 5-aminouridine 5′-phosphate inhibited the formation of uridine nucleotides from [2-¹⁴C]orotic acid and caused the accumulation of orotidylic acid. The data demonstrate that 5-aminouridine 5′-monophosphate acts as a potent inhibitor of orotidine-5′-phosphate decarboxylase (EC 4.1.1.23), the terminal enzyme of de novo pyrimidine biosynthesis [1]. This inhibition mechanism is structurally specific to the 5-amino modification; unmodified uridine 5′-monophosphate (UMP) is the natural product of the OMP decarboxylase reaction and does not act as an inhibitor of this enzyme. The inhibition creates a metabolic blockade at a step distinct from that targeted by other pyrimidine antimetabolites such as 5-fluorouracil (which inhibits thymidylate synthase) or 6-azauridine (which inhibits orotidylic acid decarboxylase at a different mechanistic point).

OMP Decarboxylase Inhibition
Class-level
Potent inhibition reported; orotidylic acid accumulation observed
Supports de novo pyrimidine biosynthesis blockade studies
Ki not reported; mechanism inferred from substrate accumulation
Pyrimidine biosynthesis Enzyme inhibition OMP decarboxylase

Tissue-Selective Metabolic Inhibition: 5-Aminouridine Shows Greater Efficacy in Liver vs. Hepatoma Compared to 2,6-Diaminopurine

In a comparative study of metabolic inhibitors in rat liver and hepatoma slices, 5-aminouridine and the purine analog 2,6-diaminopurine were tested for their ability to reduce incorporation of radioactive phosphate ([³²P]) into phospholipids and RNA nucleotides. 5-Aminouridine appeared somewhat more effective in normal liver than in hepatoma tissue. In striking contrast, 2,6-diaminopurine showed the opposite selectivity, being more effective in hepatoma than in liver. Furthermore, the inhibition produced by 5-aminouridine was nearly uniform across all nucleotide fractions in both tissues, while 2,6-diaminopurine preferentially inhibited purine nucleotide labeling in liver and adenylic acid labeling in hepatoma [1]. This differential tissue-selectivity profile distinguishes 5-aminouridine from purine-based metabolic inhibitors and suggests a pyrimidine-specific mechanism with distinct tissue tropism.

Tissue Selectivity
Head-to-head
5-Aminouridine: more effective in liver vs. hepatoma
2,6-Diaminopurine: opposite selectivity (hepatoma > liver)
Supports pyrimidine-specific tissue metabolism comparisons
Rat liver/hepatoma slices; ³²P incorporation
Tissue selectivity Cancer metabolism Nucleotide turnover

Validated Research and Industrial Application Scenarios for 5-Amino Uridine Hydrochloride (CAS 116154-74-6)


Antimetabolite Probe for Dissecting Pyrimidine Salvage vs. De Novo Biosynthesis Pathways

5-Amino Uridine Hydrochloride serves as a selective antimetabolite probe for distinguishing uridine/cytidine-dependent salvage pathways from uracil-dependent or de novo biosynthetic routes. As demonstrated by Roberts & Visser (1952), 5-aminouridine competitively inhibits growth stimulation of Neurospora mutant 1298 by uridine or cytidine, while 5-methyluridine, 5-methylcytidine, and diazouridine show no activity [1]. Simultaneously, its phosphorylated form (5-aminouridine 5′-monophosphate) inhibits orotidine-5′-phosphate decarboxylase, blocking de novo pyrimidine biosynthesis at the terminal step [2]. This dual action makes the compound uniquely suited for metabolic labeling and pathway-tracing experiments where simultaneous probing of salvage and de novo routes is required.

RNA Polymerase Mechanistic Studies Using a Quantitatively Characterized Alternative Substrate

The triphosphate form of 5-aminouridine (H₂N-UTP) can be enzymatically prepared and used as a partially permissive alternative substrate for bacterial RNA polymerases. With a documented substitution efficiency of approximately 40% relative to natural UTP and competitive inhibition kinetics with respect to UMP incorporation in the E. coli RNA polymerase system [1], H₂N-UTP provides a calibrated tool for investigating polymerase active-site substrate recognition, fidelity determinants, and nucleotide incorporation kinetics. This enables dose-response experiments where the fraction of modified vs. natural base incorporation can be titrated by adjusting the H₂N-UTP:UTP ratio.

Site-Specific Nucleic Acid Cleavage Through 5-Aminouracil Unnatural Base Incorporation

US Patent 6,987,180 (Verdine et al., assigned to Harvard College) discloses that nucleoside phosphates bearing a 5-aminouracil group can be incorporated into nucleic acids as unnatural bases substituting for uridine or thymine. Subsequent treatment with an oxidizing agent and alkaline solution causes cleavage of the nucleic acid specifically at the position of the unnatural base [1]. This property enables 5-Amino Uridine Hydrochloride to serve as a precursor for synthesizing oligonucleotides with site-specific cleavable modifications—a capability not shared by natural uridine or most other 5-substituted uridine analogs that lack the oxidizable amino functionality.

RNA Structure-Function Studies Exploiting Altered Base-Pairing and Enhanced Duplex Stability

Poly(5-aminouridylic acid), enzymatically synthesized from 5-aminouridine 5′-diphosphate, forms a triple-stranded complex with poly(A) and exhibits enhanced stability of secondary structure compared to unmodified poly(U) [1]. Additionally, 5-aminouridine-containing trinucleotides show position-dependent effects on ribosomal codon-anticodon interactions: a trinucleotide with 3′-terminal 5-aminouridine fails to stimulate Phe-tRNA binding to 70S ribosomes, whereas the isomer with internal 5-aminouridine retains activity [1]. These position-specific functional effects make 5-Amino Uridine Hydrochloride a valuable building block for synthesizing modified RNA oligonucleotides used in structure-activity relationship studies of translation, RNA folding, and RNA-protein recognition.

Application
Selection Property
Validation Focus
Antimetabolite probe for pyrimidine pathways
Dual salvage/de novo inhibition profile
Pathway-specific metabolic labeling
RNA polymerase mechanistic studies
Calibrated alternative substrate kinetics
Competitive UTP incorporation assays
Site-specific nucleic acid cleavage
5-Aminouracil oxidizable functionality
Cleavage specificity and oxidation conditions
RNA structure-function studies
Altered base-pairing and triplex formation
Position-dependent translation effects
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